

# 1-(2-Bromo-5-chlorophenyl)ethanone chemical structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(2-Bromo-5-chlorophenyl)ethanone

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An In-Depth Technical Guide to **1-(2-Bromo-5-chlorophenyl)ethanone**: A Keystone Intermediate in Synthetic Chemistry

## Introduction

**1-(2-Bromo-5-chlorophenyl)ethanone**, also known by its synonym 2'-Bromo-5'-chloroacetophenone, is a halogenated aromatic ketone that serves as a highly versatile and valuable intermediate in the landscape of organic synthesis.<sup>[1][2]</sup> Its strategic placement of bromo, chloro, and acetyl functional groups on a phenyl ring imparts a unique reactivity profile, making it a crucial building block for constructing complex molecular architectures.<sup>[1]</sup> This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing its chemical properties, synthesis, spectral characteristics, and applications, with a focus on its utility in medicinal chemistry and materials science.<sup>[1]</sup>

## Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental for its effective use in research and development. **1-(2-Bromo-5-chlorophenyl)ethanone** is registered under CAS Number 935-99-9.<sup>[2][3]</sup> The key identifiers and properties are summarized below.

## Chemical Structure

The structure features an ethanone (acetyl) group at position 1, a bromine atom at position 2, and a chlorine atom at position 5 of the phenyl ring. This specific substitution pattern is critical to its chemical behavior.

Caption: Chemical structure of **1-(2-Bromo-5-chlorophenyl)ethanone**.

## Physicochemical Data

Property	Value	Source
CAS Number	935-99-9	[2]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrClO	[1][2]
Molecular Weight	233.49 g/mol	[1][2]
IUPAC Name	1-(2-bromo-5-chlorophenyl)ethanone	[2]
Appearance	Solid	[1]
SMILES	<chem>CC(=O)C1=CC(C=CC(=C1)Cl)Br</chem>	[2]
InChIKey	BCQAWQMDMPBDBW-UHFFFAOYSA-N	[2]

## Synthesis and Mechanistic Considerations

The synthesis of  $\alpha$ -haloketones is a well-established field in organic chemistry. While specific, proprietary synthesis routes for **1-(2-Bromo-5-chlorophenyl)ethanone** may vary, a common and logical approach involves the selective bromination of a suitable acetophenone precursor.

## Retrosynthetic Analysis

A plausible retrosynthetic pathway begins with the disconnection of the C-Br bond, identifying 1-(5-chlorophenyl)ethanone as the immediate precursor. This precursor can be synthesized via Friedel-Crafts acylation of chlorobenzene. However, controlling the regioselectivity of acylation can be challenging. A more direct and controllable laboratory-scale synthesis often involves the bromination of a commercially available substituted acetophenone.

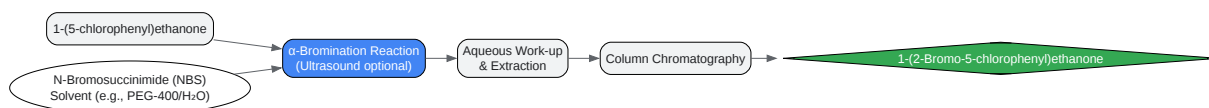
## Generalized Laboratory Synthesis Protocol

A widely used method for the  $\alpha$ -bromination of aromatic ketones involves using N-Bromosuccinimide (NBS) as a brominating agent, often in a suitable solvent and sometimes with a radical initiator or acid catalyst.<sup>[4]</sup>

Reaction: 1-(5-chlorophenyl)ethanone + NBS  $\rightarrow$  **1-(2-Bromo-5-chlorophenyl)ethanone** + Succinimide

### Step-by-Step Protocol:

- **Dissolution:** Dissolve 1-(5-chlorophenyl)ethanone (1.0 eq) in a suitable solvent such as a mixture of PEG-400 and water.<sup>[4]</sup>
- **Reagent Addition:** Add N-Bromosuccinimide (1.0 eq) to the solution with stirring. For some substrates, a catalytic amount of a radical initiator (e.g., AIBN) or an acid catalyst may be required to facilitate the reaction.
- **Reaction Conditions:** The reaction mixture can be stirred at room temperature or gently heated. The use of ultrasound has been reported to enhance reaction rates and yields for similar transformations.<sup>[4]</sup>
- **Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure **1-(2-Bromo-5-chlorophenyl)ethanone**.



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Caption: Generalized workflow for the synthesis of the target compound.

## Spectral Analysis

Spectroscopic data is essential for the structural confirmation of the synthesized compound. While a dedicated, publicly available spectrum for **1-(2-Bromo-5-chlorophenyl)ethanone** is not consistently found, its expected spectral characteristics can be inferred from data on closely related analogs like 2-bromo-1-(aryl)ethanones.<sup>[4][5][6]</sup>

Spectroscopy	Feature	Expected Chemical Shift / Wavenumber	Rationale
$^1\text{H}$ NMR	$-\text{CH}_3$ (acetyl protons)	$\delta$ 2.5 - 2.7 ppm (singlet)	Protons of the methyl group adjacent to the carbonyl.
Aromatic protons	$\delta$ 7.3 - 7.8 ppm (multiplets)	Protons on the substituted phenyl ring, showing complex splitting patterns due to Br and Cl substitution.	
$^{13}\text{C}$ NMR	$-\text{CH}_3$ (acetyl carbon)	$\delta$ ~26-30 ppm	Carbon of the methyl group.
Aromatic carbons	$\delta$ ~128-140 ppm	Carbons of the phenyl ring.	
C=O (carbonyl carbon)	$\delta$ ~190-195 ppm	Carbonyl carbon, deshielded due to the electronegative oxygen.	
IR Spectroscopy	C=O Stretch	~1690 - 1710 $\text{cm}^{-1}$	Strong absorption characteristic of an aryl ketone carbonyl group.
C-Br Stretch	~500 - 600 $\text{cm}^{-1}$	Absorption in the fingerprint region.	
C-Cl Stretch	~600 - 800 $\text{cm}^{-1}$	Absorption in the fingerprint region.	
Mass Spectrometry (EI)	Molecular Ion ( $\text{M}^+$ )	$m/z$ 232, 234, 236	Shows a characteristic isotopic pattern due to the presence of one bromine ( $^{79}\text{Br}/^{81}\text{Br}$ )

and one chlorine ( $^{35}\text{Cl}/^{37}\text{Cl}$ ) atom.

Key Fragment	$[\text{M}-\text{CH}_3]^+$	Loss of the methyl group.
Key Fragment	$[\text{M}-\text{COCH}_3]^+$	Loss of the acetyl group, resulting in the bromochlorophenyl cation.

## Applications in Research and Drug Development

The synthetic utility of **1-(2-Bromo-5-chlorophenyl)ethanone** arises from its multiple reactive sites. The  $\alpha$ -bromo ketone is a potent electrophile, the aromatic ring can participate in cross-coupling reactions, and the carbonyl group can undergo various transformations.

## Intermediate in Heterocyclic Synthesis

This compound is an ideal precursor for synthesizing a wide range of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[\[1\]](#)

- **Thiazoles:** Reaction with thioamides or thioureas provides access to substituted aminothiazole rings, a common motif in pharmaceuticals.
- **Pyrazoles:** Condensation with hydrazine derivatives can yield pyrazole structures.[\[1\]](#)
- **Imidazoles:** Can be used in the Hantzsch synthesis or related methods to form imidazole rings.

## Precursor for Active Pharmaceutical Ingredients (APIs)

The halogenated phenyl ring is a key feature in many modern drugs. The bromo and chloro substituents can modulate the electronic properties and lipophilicity of a final molecule, potentially improving its pharmacokinetic profile. Derivatives of similar bromo- and chloro-substituted acetophenones have been investigated for a range of biological activities:

- Antimicrobial and Antifungal Activity: The core structure can be elaborated to produce compounds with potential antibacterial and antifungal properties.[\[1\]](#)
- Anticancer Potential: Halogenated aromatic compounds are prevalent in oncology drug candidates. This intermediate serves as a starting point for synthesizing novel kinase inhibitors or other agents targeting cancer pathways.[\[1\]](#)

## Safety and Handling

As a reactive halogenated ketone, **1-(2-Bromo-5-chlorophenyl)ethanone** must be handled with appropriate care in a laboratory setting.

- GHS Hazard Classification: According to aggregated data, this compound is classified as hazardous.[\[2\]](#)
  - H302: Harmful if swallowed.[\[2\]](#)
  - H319: Causes serious eye irritation.[\[2\]](#)
  - H315: Causes skin irritation.[\[7\]](#)
  - H335: May cause respiratory irritation.[\[7\]](#)
- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[\[8\]](#)[\[9\]](#)
  - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[\[8\]](#)[\[10\]](#)
  - Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[\[8\]](#)[\[11\]](#)
- First Aid:
  - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[\[8\]](#)[\[11\]](#)

- Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[8][11]
- Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][11]
- Ingestion: Do NOT induce vomiting. Rinse mouth and call a poison control center or doctor if you feel unwell.[8][11]

## Conclusion

**1-(2-Bromo-5-chlorophenyl)ethanone** is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the interplay of its functional groups, provides chemists with a reliable and versatile platform for the synthesis of novel compounds with significant biological and material potential. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full synthetic power in advancing scientific research.

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## References

- 1. Buy 1-(2-Bromo-5-chlorophenyl)ethanone | 935-99-9 [smolecule.com]
- 2. 1-(2-Bromo-5-chlorophenyl)ethanone | C<sub>8</sub>H<sub>6</sub>BrClO | CID 12486617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(2-bromo-5-chlorophenyl)ethanone [allbiopharm.com]
- 4. asianpubs.org [asianpubs.org]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. 1-(3-Bromo-5-chlorophenyl)ethanone | C<sub>8</sub>H<sub>6</sub>BrClO | CID 19702351 - PubChem [pubchem.ncbi.nlm.nih.gov]



- 8. fishersci.com [fishersci.com]
- 9. lobachemie.com [lobachemie.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [1-(2-Bromo-5-chlorophenyl)ethanone chemical structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1281923#1-2-bromo-5-chlorophenyl-ethanone-chemical-structure]

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